![molecular formula C12H15ClN2O3 B2923070 [2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 626219-84-9](/img/structure/B2923070.png)
[2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
説明
[2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is also known as TBOA, and it is a potent inhibitor of glutamate transporters, which are essential for regulating the levels of glutamate in the brain.
作用機序
TBOA acts as a competitive inhibitor of glutamate transporters, which are essential for regulating the levels of glutamate in the brain. By inhibiting these transporters, TBOA can increase the levels of glutamate in the synapse, leading to increased excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
TBOA has been shown to have a range of biochemical and physiological effects, including the inhibition of glutamate transporters, increased levels of glutamate in the synapse, increased excitotoxicity, and neuronal damage. It has also been shown to have potential applications in the treatment of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using TBOA in lab experiments include its potent inhibitory effects on glutamate transporters, its ability to increase the levels of glutamate in the synapse, and its potential applications in the treatment of various neurological disorders. However, the limitations of using TBOA in lab experiments include its potential toxicity, its potential to cause neuronal damage, and its limited solubility in aqueous solutions.
List of
将来の方向性
1. Investigating the potential therapeutic applications of TBOA in the treatment of various neurological disorders.
2. Developing new and more efficient synthesis methods for TBOA.
3. Studying the effects of TBOA on various neuronal cell types and brain regions.
4. Investigating the potential toxicity of TBOA and developing strategies to mitigate its toxic effects.
5. Developing new and more potent inhibitors of glutamate transporters based on the structure of TBOA.
6. Studying the effects of TBOA on synaptic plasticity and learning and memory.
7. Investigating the potential applications of TBOA in the field of material science.
Conclusion:
In conclusion, [2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been extensively studied for its potential applications in the treatment of various neurological disorders, and it has been shown to be a potent inhibitor of glutamate transporters. However, further research is needed to fully understand the biochemical and physiological effects of TBOA and its potential applications in various fields.
合成法
The synthesis of TBOA involves several steps, including the reaction of 6-chloropyridine-3-carboxylic acid with tert-butylamine to form the corresponding amide. This amide is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with tert-butylamine to form TBOA.
科学的研究の応用
TBOA has been extensively studied for its potential applications in the treatment of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It has been shown to be a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain.
特性
IUPAC Name |
[2-(tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(2,3)15-10(16)7-18-11(17)8-4-5-9(13)14-6-8/h4-6H,7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBXDBFGQHLZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC(=O)C1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324252 | |
| Record name | [2-(tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808923 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
CAS RN |
626219-84-9 | |
| Record name | [2-(tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




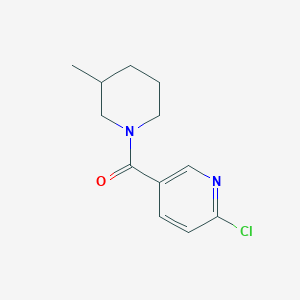
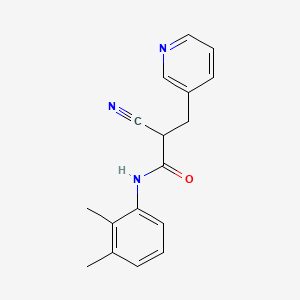

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2922998.png)
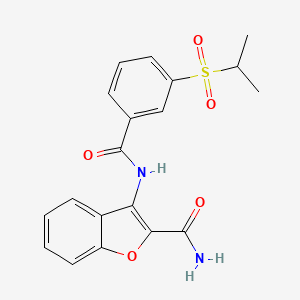
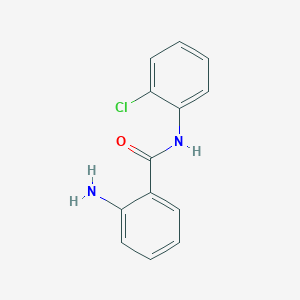
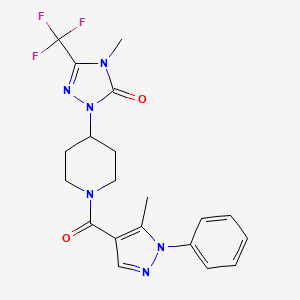
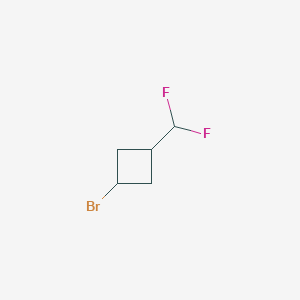
![N-(4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2923006.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2923007.png)

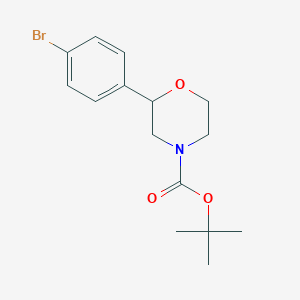
![Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2923010.png)